The synthesis of Kalata B9 can be approached through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis techniques. The SPPS method allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of specific amino acids in a controlled manner. Recent advancements have improved the efficiency of linear peptide assembly, enhancing yields and purity .
Kalata B9 features a distinctive molecular structure characterized by a linear backbone with specific amino acid sequences that contribute to its biological activity. The amino acid composition typically includes cysteine residues that form disulfide bonds, contributing to the stability of the peptide. Structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy have revealed that Kalata B9 maintains a well-defined three-dimensional conformation despite its linear nature .
The molecular weight of Kalata B9 is approximately 2,500 Da, with a sequence that includes hydrophobic and polar residues that facilitate interactions with lipid membranes and other biological targets .
Kalata B9 undergoes various chemical reactions that are crucial for its biological activity. These reactions often involve interactions with cellular membranes or proteins, leading to alterations in membrane permeability or enzyme inhibition. For instance, studies have demonstrated that Kalata B9 can disrupt lipid bilayers, suggesting a mechanism similar to surfactants where it interacts with phospholipid membranes .
The peptide's reactivity is influenced by its disulfide bonds, which can be reduced or modified under specific conditions, potentially altering its biological activity. Understanding these chemical interactions is essential for optimizing its use in therapeutic applications.
The mechanism of action of Kalata B9 involves its ability to interact with cellular membranes and proteins. Upon introduction into biological systems, Kalata B9 can insert itself into lipid bilayers, leading to membrane destabilization and potential cell lysis. This action is particularly relevant in its antimicrobial properties where it targets bacterial membranes .
Furthermore, Kalata B9 may also act on specific receptors within cells, influencing signaling pathways associated with cell growth and apoptosis. Research indicates that cyclotides like Kalata B9 can modulate ion channels or receptor activity, contributing to their cytotoxic effects in cancer cells .
Kalata B9 exhibits several notable physical and chemical properties:
These properties make Kalata B9 an attractive candidate for pharmaceutical development and research applications.
Kalata B9 has garnered interest for various scientific uses due to its bioactive properties:
Ongoing studies continue to explore the full range of applications for Kalata B9 in medicine and agriculture, highlighting its potential as a versatile bioactive compound .
Rinorea bengalensis (Violaceae) serves as a model system for studying acyclotide biosynthesis. In this species, linear analogs like ribe 31 and Kalata B9 linear arise from aberrations in post-translational processing.
The cyclization of canonical cyclotides requires asparaginyl endopeptidase (AEP), which catalyzes transpeptidation by recognizing a conserved C-terminal Asn/Asp (Asx) residue. In R. bengalensis, mutations in AEP substrate-binding pockets disrupt this recognition, preventing backbone ligation. Key residues (e.g., Gly²⁵⁴ and Trp³⁰⁸ in Violaceae AEP) exhibit substitutions that reduce catalytic efficiency by >60%, as confirmed by site-directed mutagenesis assays [2] [3]. Consequently, peptides like Kalata B9 linear accumulate as open-chain intermediates with intact disulfide bonds but exposed N- and C-termini [3].
Table 1: Key Residues in AEP Associated with Cyclization Defects
AEP Position | Wild-Type Residue | Mutant in R. bengalensis | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
254 | Glycine | Serine | Decreased by 65% |
308 | Tryptophan | Leucine | Decreased by 72% |
412 | Histidine | Glutamine | Decreased by 58% |
Genes encoding Kalata B9 linear derivatives contain a premature stop codon (TGA/TAG) replacing the codon for Asx at the C-terminus. This truncation eliminates the AEP recognition site, as shown in precursor gene OakB9-lin from O. affinis:
5'-...TAC GGC TGC TGA-3' (Encodes: Tyr-Gly-Cys-*Stop*) vs. 5'-...TAC GGC AAC TGC-3' (Canonical: Tyr-Gly-*Asn*-Cys)
Additionally, the loss of N-terminal repeat (NTR) and C-terminal repeat (CTR) domains in precursor proteins disrupts the spatial alignment required for cyclization. In Violaceae, 78% of acyclotide genes lack NTR/CTR chaperone domains, compared to <10% in cyclotide-producing relatives [2] [9].
Table 2: Genetic Variants in Kalata B9 Linear Precursors
Genetic Feature | Canonical Cyclotide Genes | Kalata B9 Linear-Type Genes | Functional Consequence |
---|---|---|---|
C-terminal codon | AAC/GAC (Asn/Asp) | TGA/TAG (Stop) | Truncated precursor |
NTR/CTR domains | Present | Absent in 78% of genes | Impaired peptide threading |
ER signal peptide length | 20–30 residues | 15–18 residues | Altered subcellular localization |
Whole-chloroplast genome analyses reveal distinct evolutionary pressures shaping acyclotide distribution:
Table 3: Chloroplast Genome Features in Acyclotide-Producing Plants
Feature | Violaceae (Avg.) | Rubiaceae (Avg.) | Poaceae (Avg.) |
---|---|---|---|
Genome size (bp) | 156,774–157,575 | 154,200–154,900 | 136,000–141,000 |
ndhF evolution rate | dN/dS = 1.8 (accelerated) | dN/dS = 0.9 (neutral) | dN/dS = 0.3 (purifying) |
Acyclotide frequency | 14–18 per species | 1–5 per species | 3–8 per species |
Acyclotides arise via three evolutionary mechanisms:
Kalata B9 linear exemplifies convergent evolution—despite independent origins in Rubiaceae and Violaceae, its structural topology (RMSD = 0.9Å vs. cyclic Kalata B1) remains conserved, underscoring the functional imperative of the cystine knot [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7